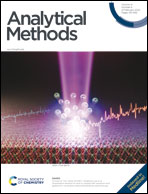Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry
Analytical Methods Pub Date: 2017-05-03 DOI: 10.1039/C7AY00597K
Abstract
Six acylation reagents have been compared for their derivatisation potential towards nine synthetic cathinones by gas chromatography-mass spectrometry (GC-MS). The evaluated reagents were pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFA), chlorodifluoroacetic anhydride (CLF2AA), heptafluorobutyric anhydride (HFBA), acetic anhydride (AA) and propionic anhydride (PA). The synthetic cathinones included flephedrone (4-fluoromethcathinone or 4-FMC), mephedrone (4-methylmethcathinone or 4-MMC), pentedrone (also known as α-methylamino-valerophenone), methedrone (4-methoxy-N-methcathinone, p-methoxymethcathinone), methylone (3,4-methylenedioxy-N-methylcathinone or bk-MDMA), butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB), ethylone (3,4-methylenedioxy-N-ethylcathinone MDEC or bk-MDEA), pyrovalerone (4-methyl-β-keto-prolintane) and 3,4-methylenedioxypyrovalerone (MDPV). The derivatizing agents were optimised for incubation time and temperature with some important validation parameters studied to evaluate derivatisation reactions. The anhydrides studied proved to be suitable for synthetic cathinones – all of them showing RSD and accuracy below 20%. PFPA and HFBA followed by TFA are the best choice of derivatising agents based on validation parameters. Five internal standards were evaluated with good results. Three way ANOVA, interference, fragmentation patterns and high peak area values at a concentration of 0.50 μg ml−1 were evaluated and discussed. AA and PA derivatives give high relative abundance for most drugs examined. HFBA gives more ions and multi-fragmentation patterns.

Recommended Literature
- [1] Carbohydrate metabolism and gene expression of sirtuin 1 in healthy subjects after Sacha inchi oil supplementation: a randomized trial
- [2] Brushes of semiflexible polymers in equilibrium and under flow in a super-hydrophobic regime
- [3] Blurring the line between solution and the gas phase: collision-induced dissociation of hypersolvated lanthanide trications provides insights into solution acidity
- [4] Cellular regeneration and proliferation on polymeric 3D inverse-space substrates and the effect of doxorubicin†
- [5] Carbohydrates as enantioinduction components in stereoselective catalysis
- [6] B-terminated (111) polar surfaces of BP and BAs: promising metal-free electrocatalysts with large reaction regions for nitrogen fixation†
- [7] Butyric acid inhibits oxidative stress and inflammation injury in calcium oxalate nephrolithiasis by targeting CYP2C9
- [8] Camptothecin-Carrying Cobalt-Doped Copper Sulfide Nanoparticles
- [9] Calcium mediated formation of phosphorylcholine-based polyplexes for efficient knockdown of epidermal growth factor receptors (EGFR) in HeLa cells†
- [10] Calibration in atomic absorption spectrometry










